2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile
Overview
Description
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile is a useful research compound. Its molecular formula is C13H9ClFN3O2 and its molecular weight is 293.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Characterization
A study synthesized and characterized derivatives similar to the compound , focusing on their structural properties using X-ray diffraction, elementary analyses, MS, IR, and NMR techniques (Yao, Yi, Zhou, & Xiong, 2013). These derivatives were analyzed for their thermal stabilities and interactions with DNA.
Crystal Structure Analysis
Another research involved the crystallographic study of related uracil derivatives, providing insights into their molecular structure and supramolecular architectures, which are key in understanding their potential applications (Liu, Feng, Tao, Zhou, Wu, & Xiong, 2014).
Molecular Docking and Biological Activities
Molecular Docking Studies
Research involving molecular docking predicted the affinity of similar compounds with proteins like CDK4. This is crucial for understanding their potential as drug candidates or biological probes (Holam, Santhoshkumar, & Killedar, 2022).
Synthesis and Antitumor Activities
A study on the synthesis of related compounds revealed their selective antitumor activities, indicating potential applications in cancer research and therapy (Xiong Jing, 2011).
Pharmaceutical and Medicinal Chemistry
Development of DPP-4 Inhibitors
Research on similar compounds led to the development of a potent DPP-4 inhibitor without mechanism-based inactivation of CYP3A, highlighting its potential in pharmacological applications (Nishio et al., 2011).
Antimicrobial Activity
Synthesized compounds with a similar structure demonstrated antimicrobial and antifungal activities, suggesting their use in developing new antimicrobial agents (Meshcheryakova, Kataev, Fattakhova, Nikolaeva, & Bulgakov, 2015).
Properties
IUPAC Name |
2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2/c1-17-12(19)5-11(14)18(13(17)20)7-9-4-10(15)3-2-8(9)6-16/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCGCZRILRRTMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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